7-碘-2',3'-二脱氧-7-脱氮鸟苷

描述

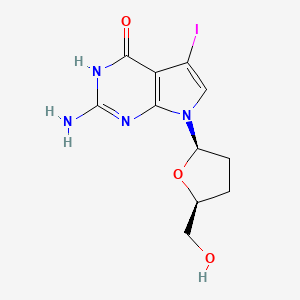

7-碘代-2',3'-二脱氧-7-脱氮鸟苷是一种二脱氧核苷类似物,在 DNA 合成和测序领域引起了极大的兴趣。 该化合物以鸟苷分子第七位上的碘原子取代以及去除 2' 和 3' 位的羟基为特征 。这些修饰赋予其独特的特性,使其在各种科学应用中具有价值。

科学研究应用

7-碘代-2',3'-二脱氧-7-脱氮鸟苷在科学研究中具有广泛的应用:

化学: 用作修饰的核苷酸和核苷合成的构建模块。

生物学: 在 DNA 测序和合成中起着至关重要的作用,使遗传物质的研究成为可能。

医学: 抗病毒治疗和作为诊断工具的潜在应用。

作用机制

7-碘代-2',3'-二脱氧-7-脱氮鸟苷的作用机制涉及其在合成过程中掺入 DNA 链。2' 和 3' 位没有羟基的存在阻止了磷酸二酯键的形成,导致链终止。 此特性在 DNA 测序中特别有用,其中需要受控终止来确定核苷酸的序列 .

类似化合物:

2',3'-二脱氧鸟苷: 缺乏碘取代,但具有二脱氧结构。

7-脱氮-2',3'-二脱氧腺苷: 类似的结构,但含有腺嘌呤碱基而不是鸟嘌呤。

独特性: 7-碘代-2',3'-二脱氧-7-脱氮鸟苷由于碘原子的存在而具有独特性,这增强了其反应性,并允许进行其他二脱氧核苷无法进行的特定修饰 .

准备方法

合成路线和反应条件: 7-碘代-2',3'-二脱氧-7-脱氮鸟苷的合成通常涉及多个步骤,从市售的核苷前体开始。关键步骤包括:

碘化: 在鸟苷分子第七位引入碘原子。

脱氧: 去除 2' 和 3' 位的羟基以形成二脱氧结构。

工业生产方法: 这种化合物的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高纯度试剂、受控反应条件和高效的纯化技术来确保最终产品的均匀性和质量 .

化学反应分析

反应类型: 7-碘代-2',3'-二脱氧-7-脱氮鸟苷会经历各种化学反应,包括:

取代反应: 碘原子可以通过亲核取代反应被其他官能团取代。

氧化和还原: 该化合物可以参与氧化还原反应,尽管这些反应不太常见。

常见试剂和条件:

亲核取代: 可以使用叠氮化钠或硫醇等试剂来取代碘原子。

氧化: 可以使用温和的氧化剂来进一步修饰该化合物。

主要产物: 从这些反应中形成的主要产物取决于所使用的特定试剂和条件。 例如,取代反应可以产生具有不同官能团的各种衍生物 .

相似化合物的比较

2’,3’-Dideoxyguanosine: Lacks the iodine substitution but shares the dideoxy structure.

7-Deaza-2’,3’-dideoxyadenosine: Similar structure with an adenine base instead of guanine.

Uniqueness: 7-Iodo-2’,3’-dideoxy-7-deaza-guanosine is unique due to the presence of the iodine atom, which enhances its reactivity and allows for specific modifications that are not possible with other dideoxynucleosides .

生物活性

7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine (IDG) is a modified nucleoside analog characterized by the presence of an iodine atom at the 7-position and the absence of hydroxyl groups at the 2' and 3' positions. This unique structure imparts specific biological activities, particularly in DNA synthesis and antiviral applications. This article explores its biological activity, synthesis, and potential therapeutic applications, supported by relevant data and case studies.

- Molecular Formula : C₁₁H₁₃IN₄O₃

- Molecular Weight : 376.15 g/mol

- Density : 2.4 ± 0.1 g/cm³

- CAS Number : 114748-67-3

IDG functions primarily as a chain terminator during DNA synthesis. Its incorporation into DNA strands prevents further elongation due to the lack of hydroxyl groups necessary for phosphodiester bond formation. This property makes it a potent inhibitor of DNA polymerases, which are crucial for DNA replication and repair processes .

Antiviral Properties

IDG has shown significant antiviral activity, particularly against hepatitis B virus (HBV) and hepatitis C virus (HCV). In vitro studies indicate that IDG exhibits an effective concentration (EC50) range from 1.8 to 20.1 µM against HCV, with moderate to potent activity against HBV (EC50 ranging from 0.3 to 3.3 µM) . The structural modifications at the 7-position enhance its antiviral potency; for example, the iodo substitution increases the compound's efficacy compared to other halogenated analogs .

Anticancer Potential

The ability of IDG to inhibit DNA polymerases also positions it as a potential anticancer agent. By terminating DNA chain elongation in rapidly dividing cancer cells, IDG may effectively reduce cell proliferation. The compound's cytotoxicity is an area of ongoing research, with initial studies indicating a balance between therapeutic efficacy and toxicity that requires further exploration .

Synthesis

The synthesis of IDG typically involves several steps starting from nucleoside precursors. Key methods include:

- Mitsunobu Reaction : Utilized for introducing the iodine atom at the 7-position.

- Cyclization Reactions : Forming the pyrrolo[2,3-d]pyrimidine scaffold.

- Deprotection Steps : To yield the final product in high purity.

Industrial production often employs automated synthesizers and continuous flow reactors to optimize yield and efficiency .

Case Studies

- HCV Inhibition Study : A study demonstrated that IDG analogs with varying halogen substitutions showed differing levels of anti-HCV activity, confirming that larger halogens like iodine enhance efficacy while maintaining acceptable cytotoxicity levels .

- DNA Polymerase Interaction : Research indicated that IDG's incorporation into DNA significantly affected the activity of various DNA polymerases, leading to chain termination and highlighting its potential as a tool for molecular biology applications.

Data Table: Biological Activity Summary

| Compound | Target Virus | EC50 (µM) | Cytotoxicity (IC50 µM) |

|---|---|---|---|

| 7-Iodo-2',3'-Dideoxy-7-Deaza-Guanosine | HCV | 1.8 - 20.1 | TBD |

| Other Halogenated Analog | HCV | Varies | Varies |

| IDG (General) | HBV | 0.3 - 3.3 | TBD |

属性

IUPAC Name |

2-amino-7-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-iodo-3H-pyrrolo[2,3-d]pyrimidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13IN4O3/c12-6-3-16(7-2-1-5(4-17)19-7)9-8(6)10(18)15-11(13)14-9/h3,5,7,17H,1-2,4H2,(H3,13,14,15,18)/t5-,7+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJNOBXXCZQLWLF-CAHLUQPWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](O[C@@H]1CO)N2C=C(C3=C2N=C(NC3=O)N)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13IN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。